
4'-Raloxifene-|A-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Raloxifene-|A-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist . It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Raloxifene-|A-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions . The detailed synthetic route and reaction conditions are often proprietary and can be found in patents such as US5567820A .
Industrial Production Methods
Industrial production of 4’-Raloxifene-|A-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of industrial-grade reagents and catalysts .
化学反応の分析
Types of Reactions
4’-Raloxifene-|A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Raloxifene-|A-D-glucopyranoside may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
科学的研究の応用
4’-Raloxifene-|A-D-glucopyranoside has a wide range of scientific research applications, including:
作用機序
4’-Raloxifene-|A-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . This binding inhibits the activity of estrogen in tissues such as bone and breast, leading to reduced bone resorption and decreased risk of breast cancer . The compound’s glucuronidation at the 4’ position enhances its selectivity and oral bioavailability .
類似化合物との比較
Similar Compounds
Raloxifene: The parent compound, also a selective estrogen receptor modulator, used for similar therapeutic purposes.
Tamoxifen: Another SERM, used primarily for the treatment of breast cancer.
Bazedoxifene: A newer SERM with similar applications in osteoporosis and breast cancer prevention.
Uniqueness
4’-Raloxifene-|A-D-glucopyranoside is unique due to its glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs . This modification also contributes to its specific pharmacokinetic and pharmacodynamic properties, making it a valuable compound in both research and therapeutic contexts .
特性
分子式 |
C34H37NO9S |
|---|---|
分子量 |
635.7 g/mol |
IUPAC名 |
[6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-11-6-21(7-12-24)33-28(25-13-8-22(37)18-27(25)45-33)29(38)20-4-9-23(10-5-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1 |
InChIキー |
SMCKNNQQQOVEFY-JPLCMXNCSA-N |
異性体SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
正規SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


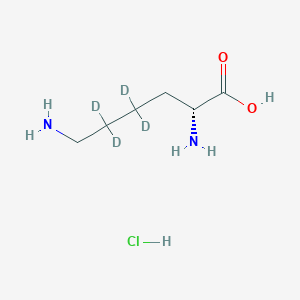

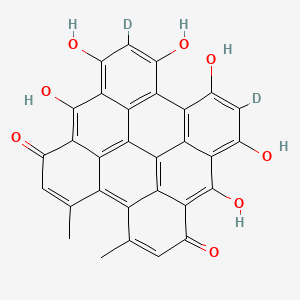


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
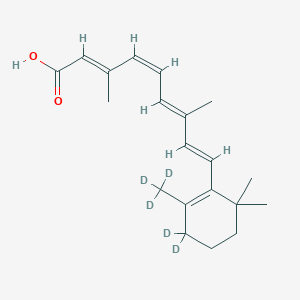


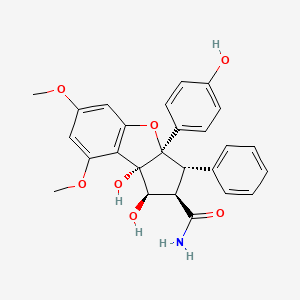
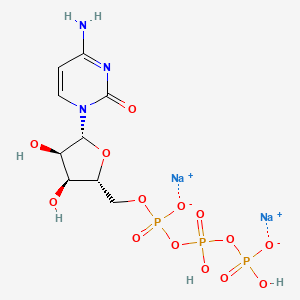

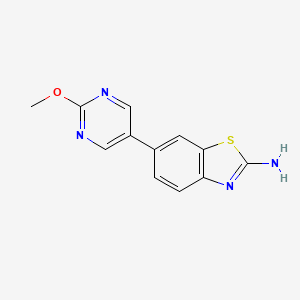
![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)
